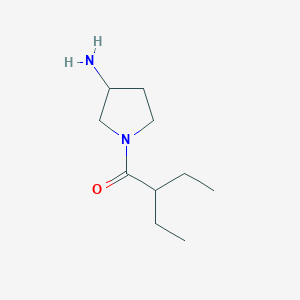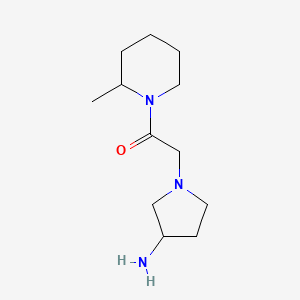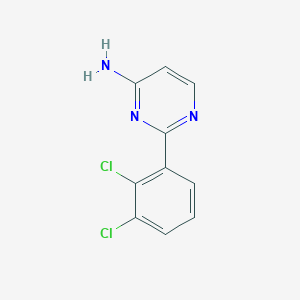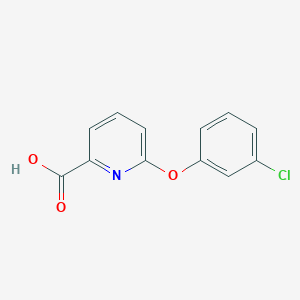
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, otherwise known as N-ethyl-2-pyrrolidone (NEP), is a cyclic amide used for a variety of applications in scientific research. It is a colorless, odorless, and water-soluble liquid with a low vapor pressure and low volatility. NEP has been used as a solvent for organic reactions, as a plasticizer for polymers, and as a surfactant for various applications. It has also been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dye intermediates.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Antibacterial Agents : Compound 1, which includes the 3-aminopyrrolidin-1-yl group, has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents. Research demonstrates its effectiveness against aerobic and anaerobic bacteria, showcasing potential clinical significance (Rosen et al., 1988).
Polymerization Studies : N-vinylpyrrolidinone was polymerized in 3-methylbutan-2-one, indicating applications in the creation of polymers with specific end groups, a process crucial in materials science (Liu & Rimmer, 2002).
Neuroleptic Activity : Benzamides of 1-substituted 3-aminopyrrolidines have been synthesized as potential neuroleptics, suggesting their importance in the development of psychiatric medications (Iwanami et al., 1981).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are important in the creation of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Antibacterial Activity Research : The aminopyrrolidine group is investigated for its role in enhancing the antibacterial activity of certain compounds, an area crucial for developing new antibiotics (Egawa et al., 1984).
Synthesis of Intermediates for Antibiotics : The compound is used in the synthesis of intermediates for antibiotics like premafloxacin, underscoring its importance in veterinary medicine (Fleck et al., 2003).
Nucleotide Analogue Synthesis : It's involved in the synthesis of N-substituted 3-(adenin-9-yl)pyrrolidin-2-ones, indicating its role in creating nucleotide analogues, which have applications in biochemistry and pharmacology (Koomen et al., 1973).
Synthesis of Vicinal Diamine Derivatives : It aids in the asymmetric synthesis of vicinal diamine derivatives, which have applications in medicinal chemistry and as constituents of biologically active molecules (Yoon et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKADXLAPPPIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)



![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)




![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)